![molecular formula C18H14F6O2 B2873452 4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane CAS No. 866155-72-8](/img/structure/B2873452.png)
4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Energy Storage
In the realm of energy storage , particularly for lithium-sulfur (Li-S) batteries , compounds with the 3,5-bis(trifluoromethyl)benzyl moiety have been utilized to enhance performance. A modified triazine-based covalent organic framework incorporating this group has shown promise in suppressing the shuttle effect of polysulfides, which is a significant challenge in the commercialization of Li-S batteries .
Medicine
In medical research , derivatives of 3,5-bis(trifluoromethyl)benzyl have been explored as potential growth inhibitors of drug-resistant bacteria . This is particularly crucial in the fight against pathogens like MRSA (methicillin-resistant Staphylococcus aureus), where novel antibiotics are urgently needed .
Materials Science
The 3,5-bis(trifluoromethyl)benzyl group plays a role in materials science as well. It’s been used in the synthesis of covalent organic frameworks that are applied in advanced materials, such as those used in battery technologies to improve energy density and stability .
Environmental Science
In environmental science , the focus is on developing materials that can contribute to sustainable energy solutions . The aforementioned applications in battery technology also have a direct impact on environmental sustainability by enabling more efficient energy storage solutions .
Analytical Chemistry
For analytical chemistry , the 3,5-bis(trifluoromethyl)benzyl group is used as a derivatization reagent . It’s particularly useful in the detection of uracil in DNA by gas chromatography and negative chemical ionization mass spectrometry, which is vital for genetic and forensic analysis .
Agriculture
While direct applications in agriculture are not explicitly mentioned for “4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane”, the derivatization techniques used in analytical chemistry can be applied to the detection of contaminants or the analysis of genetic material in agricultural products .
Pharmaceutical Development
In pharmaceutical development , compounds with the 3,5-bis(trifluoromethyl)benzyl structure have been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonists. These compounds have potential therapeutic applications in treating conditions like depression, anxiety, and inflammatory diseases .
Advanced Material Synthesis
Lastly, in the synthesis of advanced materials , the fluoroalkyl azide reagent active in copper-catalyzed azide-alkyne cycloaddition (click reaction) can be functionalized onto biomolecules, polymers, or materials containing an alkyne group. This allows for the creation of highly fluorinated building blocks that can be used in a variety of material applications .
Propiedades
IUPAC Name |
4-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-3,4-dihydro-2H-chromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6O2/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)10-26-16-5-6-25-15-4-2-1-3-14(15)16/h1-4,7-9,16H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUBSRXBZTWECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

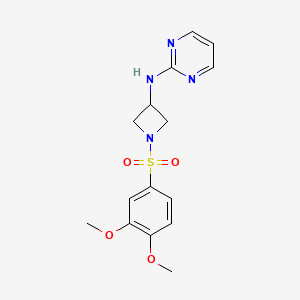
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2873373.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2873377.png)
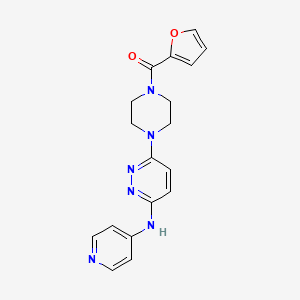
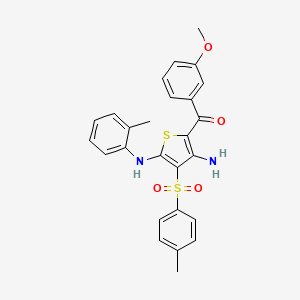
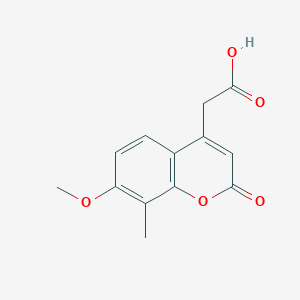
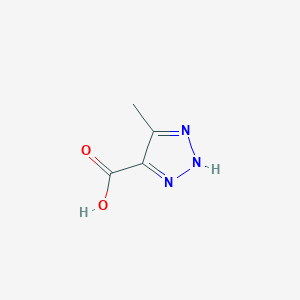
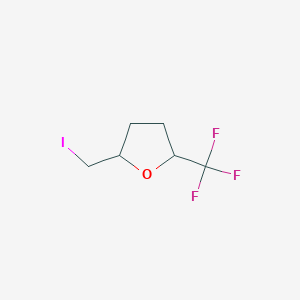

![3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2873387.png)
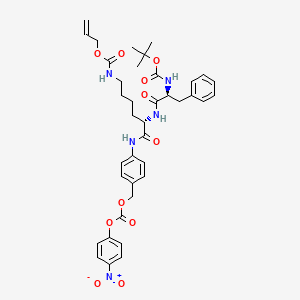
![N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2873389.png)
![N,N,6-Trimethyl-1-oxaspiro[2.5]octan-6-amine](/img/structure/B2873390.png)